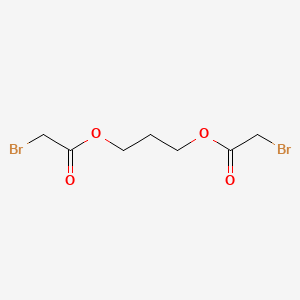

Propane-1,3-diyl bis(bromoacetate)

Description

Propane-1,3-diyl bis(bromoacetate) (CAS 77403-77-1) is a brominated ester compound with the molecular formula C₇H₁₀Br₂O₄ and a molecular weight of 317.96 g/mol . Its structure consists of a propane-1,3-diyl backbone linked to two bromoacetate groups, conferring high reactivity due to the electrophilic bromine atoms. Key physicochemical properties include a density of 1.792 g/cm³, boiling point of 339.4°C, and flash point of 159.1°C . The compound exhibits moderate hydrophobicity (LogP = 1.44) and is amenable to reverse-phase HPLC analysis using a Newcrom R1 column, as demonstrated in analytical separations .

The primary application of propane-1,3-diyl bis(bromoacetate) lies in protein crosslinking, where it serves as a bifunctional alkylating agent. For instance, it was employed to stabilize dimeric C3d proteins by covalently linking cysteine residues via disulfide bonds, highlighting its utility in biochemical research . Its efficacy in crosslinking stems from the bromine atoms acting as leaving groups, facilitating nucleophilic substitution reactions with thiol or amine groups in biomolecules.

Properties

CAS No. |

77403-77-1 |

|---|---|

Molecular Formula |

C7H10Br2O4 |

Molecular Weight |

317.96 g/mol |

IUPAC Name |

3-(2-bromoacetyl)oxypropyl 2-bromoacetate |

InChI |

InChI=1S/C7H10Br2O4/c8-4-6(10)12-2-1-3-13-7(11)5-9/h1-5H2 |

InChI Key |

OLJMMTCILHIUQT-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CBr)COC(=O)CBr |

Origin of Product |

United States |

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of propane-1,3-diyl bis(bromoacetate) is in the field of analytical chemistry, specifically in the separation and analysis of compounds using high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method on Newcrom R1 columns. In this method, a mobile phase consisting of acetonitrile, water, and phosphoric acid is utilized. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This technique allows for the isolation of impurities during preparative separation and is scalable for pharmacokinetic studies .

Medicinal Chemistry

Drug Development

Research has indicated that derivatives of propane-1,3-diyl bis(bromoacetate) can serve as potential drug candidates due to their reactivity and ability to form complex structures. For instance, studies have shown that compounds with similar ester functionalities can be modified to enhance their biological activity. The incorporation of bromoacetate groups has been linked to increased efficacy in targeting specific biological pathways, particularly those involving the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress .

Fluorescent Probes

Furthermore, propane-1,3-diyl bis(bromoacetate) derivatives have been explored as fluorescent probes for cellular imaging. The modification of these compounds can lead to the development of fluorophores that emit light at specific wavelengths suitable for live-cell imaging applications. Such advancements are significant for biological research, allowing scientists to visualize cellular processes in real time .

Materials Science

Polymer Chemistry

In materials science, propane-1,3-diyl bis(bromoacetate) serves as a building block for synthesizing various polymeric materials. Its bromoacetate moieties can participate in polymerization reactions, leading to the formation of functionalized polymers that exhibit desirable properties such as thermal stability and mechanical strength. These materials are being investigated for applications in coatings, adhesives, and other industrial products .

Case Studies

Comparison with Similar Compounds

Propane-1,3-diyl bis(3-oxobutanoate) (CAS 174498-06-7)

- Structure and Reactivity: Features two 3-oxobutanoate ester groups with ketone functionalities. Unlike bromoacetate, the ketone groups are less electrophilic but can participate in condensation or nucleophilic addition reactions .

- Applications : Primarily used in organic synthesis as a building block for ketone-containing polymers or pharmaceuticals. Its lower molecular weight (244.24 g/mol) suggests higher volatility compared to bromoacetate derivatives.

Propane-1,3-diyl bis(4-aminobenzoate) (CAS 57609-64-0)

- Structure and Reactivity: Contains aromatic amine groups, enabling participation in hydrogen bonding and polymerization reactions (e.g., polyurethane or polyamide synthesis). The amino groups are highly reactive toward isocyanates or epoxy resins .

- Applications : Functions as a curing agent in high-performance polymers. Its rigidity from aromatic rings contrasts with the aliphatic flexibility of bromoacetate derivatives.

N,N'-(Propane-1,3-diyl) bis(2-bromoacetamide)

- Amides exhibit greater hydrolytic stability but lower electrophilicity compared to esters, reducing their crosslinking efficiency under aqueous conditions.

Research Findings and Key Differences

- Reactivity: Bromoacetate’s bromine atoms enable rapid alkylation of biomolecules, making it superior for crosslinking compared to oxobutanoate (ketone) or aminobenzoate (amine) derivatives .

- Analytical Methods: Bromoacetate requires specialized HPLC conditions (e.g., Newcrom R1 column) due to its hydrophobicity, whereas aminobenzoate’s aromatic amines may necessitate ion-pairing agents .

- Stability: Bromoacetate esters are prone to hydrolysis under basic conditions, whereas aminobenzoate derivatives are sensitive to oxidation. The oxobutanoate’s stability is intermediate, dependent on ketone reactivity .

Application-Specific Suitability

Preparation Methods

Reaction Mechanism

-

Bromination : Chloroacetic acid reacts with an alkali metal bromide (e.g., NaBr, KBr) in the presence of concentrated sulfuric acid to generate bromoacetic acid.

-

Esterification : Bromoacetic acid reacts with propane-1,3-diol under azeotropic conditions to form the bis-ester. Water is removed via distillation to drive the reaction to completion.

Experimental Protocol

-

Starting Materials :

-

Chloroacetic acid (2 mol), KBr (2.6 mol), propane-1,3-diol (1 mol), H₂SO₄ (2.6 mol), toluene (azeotropic solvent).

-

-

Conditions :

-

Temperature: 55–120°C (stepwise heating).

-

Pressure: Atmospheric.

-

Time: 3–8 hours.

-

-

Workup :

Yield and Purity

-

Yield : 85–95% (based on analogous ester syntheses in the same patent).

-

Purity : >98% (GC-MS analysis).

Direct Esterification of Pre-Formed Bromoacetic Acid

Bromoacetic acid is first synthesized and purified before esterification with propane-1,3-diol. This two-step approach allows better control over stoichiometry.

Step 1: Synthesis of Bromoacetic Acid

Step 2: Esterification

Yield and Limitations

-

Yield : 75–85% (lower due to intermediate isolation).

-

Challenge : Bromoacetic acid’s sensitivity to hydrolysis necessitates anhydrous conditions.

Comparative Analysis of Methods

| Parameter | One-Pot Method | Two-Step Method |

|---|---|---|

| Reaction Time | 3–8 hours | 8–15 hours |

| Yield | 85–95% | 75–85% |

| Complexity | Low (single vessel) | High (multiple steps) |

| Scalability | Industrial-friendly | Limited by purification |

| Key Advantage | Cost-effective | Better stoichiometric control |

Critical Factors Influencing Synthesis

-

Catalyst Choice :

-

Solvent Selection :

-

Temperature Control :

-

Excess heat (>130°C) promotes decomposition of bromoacetic acid.

-

Applications and Derivatives

Propane-1,3-diyl bis(bromoacetate) serves as a precursor for:

-

Crosslinking Agents : In polymer chemistry (e.g., epoxy resins).

-

Pharmaceutical Intermediates : For anticancer and antiviral agents.

-

Comparison with Analogues :

Compound Boiling Point Reactivity Propane-1,3-diyl bis(bromoacetate) 339.4°C High Ethylene glycol bis(bromoacetate) 285°C Moderate 2,2-Bis(bromomethyl)propane-1,3-diyl diacetate 365°C Low

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing Propane-1,3-diyl bis(bromoacetate) from 1,3-propanediol and bromoacetyl bromide?

- Method : Use a step-wise esterification under anhydrous conditions. Cool the reaction mixture to 0–5°C to minimize side reactions (e.g., hydrolysis or elimination). Add bromoacetyl bromide dropwise to 1,3-propanediol in the presence of a base (e.g., pyridine) to scavenge HBr. Monitor reaction progress via TLC. Purify the product via recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: dichloromethane/ether). Confirm purity using melting point analysis or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structure of Propane-1,3-diyl bis(bromoacetate)?

- Method :

- ¹H/¹³C NMR : Identify ester carbonyl signals (~165–170 ppm in ¹³C NMR) and methylene groups adjacent to bromine (~30–40 ppm).

- IR Spectroscopy : Confirm C=O stretch (~1740 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Look for molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the bis-bromoacetate structure.

- Elemental Analysis : Validate Br content (~34–36% by weight) .

Q. What safety protocols are essential when handling Propane-1,3-diyl bis(bromoacetate) in laboratory settings?

- Method : Conduct reactions in a fume hood with proper PPE (gloves, goggles, lab coat). Avoid exposure to moisture to prevent HBr release. Neutralize waste with a mild base (e.g., sodium bicarbonate) before disposal. Store the compound in a desiccator under inert gas (argon/nitrogen) to prevent degradation .

Q. What solvents are suitable for recrystallizing Propane-1,3-diyl bis(bromoacetate) to achieve high purity?

- Method : Test solubility in ethyl acetate/hexane (1:3 v/v) or dichloromethane/diethyl ether (1:2 v/v). Optimize crystallization by slow cooling from a saturated solution. Monitor crystal formation under polarized light to assess purity. Solvent selection should balance polarity and boiling point to avoid premature precipitation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in Propane-1,3-diyl bis(bromoacetate) derivatives?

- Method : Grow single crystals via slow evaporation in a 1:1 acetone/water mixture. Collect diffraction data using a Bruker SMART APEX diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL, focusing on anisotropic displacement parameters for bromine atoms. Analyze hydrogen-bonding networks (e.g., C–H···O interactions) and compare with analogous esters (e.g., propane-1,3-diyl bis(4-aminobenzoate)) to identify packing motifs .

Q. How does the leaving group ability of bromoacetate in Propane-1,3-diyl bis(bromoacetate) compare to tosylate or mesylate groups in SN2 reactions?

- Method : Perform kinetic studies using a nucleophile (e.g., sodium azide) in polar aprotic solvents (DMF/DMSO). Monitor reaction rates via ¹H NMR or conductivity measurements. Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots. Compare with tosylate derivatives (e.g., propane-1,3-diyl bis(4-methylbenzenesulfonate)) to assess leaving group efficacy under identical conditions .

Q. Can Propane-1,3-diyl bis(bromoacetate) act as a crosslinking agent in polymer synthesis, and how does its efficiency compare to other diesters?

- Method : Synthesize polyurethane or epoxy networks by reacting Propane-1,3-diyl bis(bromoacetate) with diols/diamines. Measure crosslink density via dynamic mechanical analysis (DMA) or swelling experiments. Compare with glutarate or succinate analogs to evaluate mechanical stability and thermal resistance (TGA/DSC). Use FTIR to confirm ester conversion and network formation .

Q. What computational methods predict the reactivity of bromoacetate esters in nucleophilic substitution reactions?

- Method : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density surfaces. Simulate solvent effects using COSMO-RS. Validate predictions with experimental kinetic data. Compare charge distribution at the carbonyl carbon with mesylate or tosylate derivatives to correlate electronic effects with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.